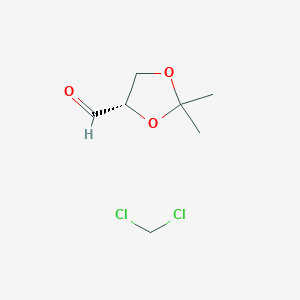
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde compound with dichloromethane (1:1) is a chemical compound that combines the properties of both (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde and dichloromethane. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Dichloromethane is used as a solvent in this reaction due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point .
Industrial Production Methods
In industrial settings, the production of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of dichloromethane as a solvent facilitates the separation and purification of the final product through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent the decomposition of the compound .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde .
Applications De Recherche Scientifique
(S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde with dichloromethane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in chromatography.
Biology: The compound is used in the preparation of biological samples for analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The compound can also act as a solvent, facilitating the dissolution and reaction of other chemicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde include:
2,2-Dimethyl-1,3-dioxolane: A precursor in the synthesis of the compound.
Dichloromethane: A solvent used in the preparation and reactions of the compound.
Uniqueness
The uniqueness of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde lies in its combination of properties from both the dioxolane and aldehyde functional groups, as well as its use of dichloromethane as a solvent. This combination allows for a wide range of chemical reactions and applications in various fields .
Propriétés
Formule moléculaire |
C7H12Cl2O3 |
|---|---|
Poids moléculaire |
215.07 g/mol |
Nom IUPAC |
dichloromethane;(4S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C6H10O3.CH2Cl2/c1-6(2)8-4-5(3-7)9-6;2-1-3/h3,5H,4H2,1-2H3;1H2/t5-;/m1./s1 |
Clé InChI |
VSVSWVSWONDGKR-NUBCRITNSA-N |
SMILES isomérique |
CC1(OC[C@H](O1)C=O)C.C(Cl)Cl |
SMILES canonique |
CC1(OCC(O1)C=O)C.C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13383911.png)
![5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B13383916.png)

![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13383928.png)
![methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-](/img/structure/B13383937.png)


![2,6-bis[(2-carboxyphenyl)amino]pyrimidine-4-carboxylic Acid](/img/structure/B13383960.png)

![4-[(Tert-butyldimethylsilyloxy)methyl]-2,2-dimethyltetrahydro-3AH-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B13383973.png)
![N-[(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13383987.png)
